molecular formula C22H20Cl2N2O3S2 B5124840 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide

Cat. No.: B5124840
M. Wt: 495.4 g/mol
InChI Key: HSCQWDVZTNTJTL-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound characterized by its unique structural components, including benzenesulfonyl, dichloroanilino, and phenylsulfanylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichloroaniline with benzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenylsulfanylethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it particularly valuable in cancer research .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O3S2/c23-17-11-12-21(20(24)15-17)26(31(28,29)19-9-5-2-6-10-19)16-22(27)25-13-14-30-18-7-3-1-4-8-18/h1-12,15H,13-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQWDVZTNTJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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